4-(2-(4-ethoxy-2-nitrophenyl)hydrazono)-3,5-dimethyl-4H-pyrazole

Description

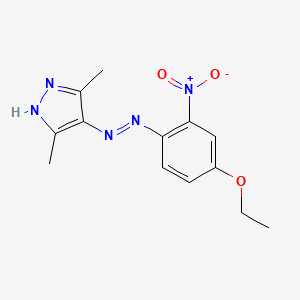

4-(2-(4-Ethoxy-2-nitrophenyl)hydrazono)-3,5-dimethyl-4H-pyrazole is a pyrazole-based hydrazone derivative characterized by a hydrazone (-NHN=CH-) bridge linking a 3,5-dimethylpyrazole core to a 4-ethoxy-2-nitrophenyl substituent.

Properties

IUPAC Name |

(3,5-dimethyl-1H-pyrazol-4-yl)-(4-ethoxy-2-nitrophenyl)diazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3/c1-4-21-10-5-6-11(12(7-10)18(19)20)16-17-13-8(2)14-15-9(13)3/h5-7H,4H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMOFHLCSDAQNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N=NC2=C(NN=C2C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-ethoxy-2-nitrophenyl)hydrazono)-3,5-dimethyl-4H-pyrazole typically involves multiple steps:

Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-ethoxy-2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This reaction is usually carried out in ethanol under reflux conditions.

Cyclization to Pyrazole: The hydrazone intermediate is then subjected to cyclization with acetylacetone under acidic conditions to form the pyrazole ring. This step often requires heating and the presence of a catalyst such as acetic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts to reduce reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-ethoxy-2-nitrophenyl)hydrazono)-3,5-dimethyl-4H-pyrazole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium ethoxide in ethanol.

Oxidation: The hydrazono group can be oxidized to form the corresponding azo compound using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Sodium ethoxide in ethanol.

Oxidation: Hydrogen peroxide in acetic acid.

Major Products

Reduction: 4-(2-(4-amino-2-nitrophenyl)hydrazono)-3,5-dimethyl-4H-pyrazole.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Oxidation: 4-(2-(4-ethoxy-2-nitrophenyl)azo)-3,5-dimethyl-4H-pyrazole.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit promising cytotoxic activity against various cancer cell lines. For instance, a study reported that compounds similar to 4-(2-(4-ethoxy-2-nitrophenyl)hydrazono)-3,5-dimethyl-4H-pyrazole showed IC50 values ranging from 7.52 ± 0.32 µM to higher values against different cancer types, indicating potential as anticancer agents .

Table 1: Cytotoxic Activity of Pyrazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 7.52 |

| Compound B | HeLa | 15.30 |

| Compound C | A549 | 10.50 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. A series of pyrazole derivatives were tested against common pathogens, revealing significant antibacterial and antifungal activities. For example, compounds derived from pyrazole structures showed inhibition zones ranging from 15 mm to 25 mm against various strains of bacteria .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Pathogen Tested | Inhibition Zone (mm) |

|---|---|---|

| Compound D | E. coli | 20 |

| Compound E | S. aureus | 25 |

| Compound F | C. albicans | 18 |

Synthesis of Novel Compounds

The synthesis of pyrazole derivatives often involves the reaction of hydrazones with various substrates under controlled conditions. For instance, the compound can be synthesized through a condensation reaction involving ethyl acetoacetate and hydrazine derivatives, leading to the formation of new pyrazole-based structures with potential biological activities .

Case Study: Synthesis Process

A recent publication detailed a method for synthesizing spiro-4H-pyrazole derivatives via a thermally induced reaction involving diazo compounds, which highlights the versatility of pyrazole derivatives in organic synthesis .

Fluorescent Properties

Research has indicated that pyrazole derivatives can exhibit interesting fluorescent properties, making them suitable for applications in sensors and imaging technologies. The fluorescence characteristics were analyzed in dimethyl sulfoxide media, revealing compounds with high quantum yields .

Table 3: Fluorescence Properties of Pyrazole Derivatives

| Compound Name | Quantum Yield (%) |

|---|---|

| Compound G | 45 |

| Compound H | 60 |

| Compound I | 55 |

Mechanism of Action

The mechanism of action of 4-(2-(4-ethoxy-2-nitrophenyl)hydrazono)-3,5-dimethyl-4H-pyrazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Key Observations :

- Substituent Position : The target compound’s ortho-nitro group creates steric hindrance and enhances intramolecular charge transfer compared to para-nitro analogs like 4j .

- Heterocyclic Fusion: Compounds like 6b (pyrazolo-thieno-pyrimidine) exhibit extended π-conjugation, likely resulting in higher melting points (183–230°C) and lower solubility than the simpler pyrazole-hydrazone core of the target compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Melting Points : The target compound’s melting point is expected to fall between 200–250°C, similar to 4j (207–209°C) but lower than fused heterocycles like 5f (>300°C) due to reduced molecular rigidity .

- Spectral Signatures : Shared IR peaks for N-H and C=N bonds across hydrazone-pyrazole derivatives confirm the hydrazone linkage .

Biological Activity

The compound 4-(2-(4-ethoxy-2-nitrophenyl)hydrazono)-3,5-dimethyl-4H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C12H16N4O3

- Molecular Weight: 252.28 g/mol

The presence of the ethoxy and nitro groups on the phenyl ring contributes to its biological activity by influencing the electronic properties and steric interactions of the molecule.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole compounds, derivatives similar to This compound demonstrated potent activity against a range of pathogens.

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 4a | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Escherichia coli |

| 7b | 0.30 | Candida albicans |

The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth at low concentrations, suggesting their potential as antibacterial agents .

Anticancer Activity

In vitro studies have shown that certain pyrazole derivatives possess anticancer properties. For instance, a derivative structurally related to our compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), showing significant antiproliferative effects.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 5.0 |

| HeLa | 6.5 |

These results suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of pyrazole derivatives. Research has demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

In an animal model study, a pyrazole derivative reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its effectiveness in mitigating inflammation .

Case Studies

- Antimicrobial Efficacy Study : A comparative analysis of several pyrazole derivatives revealed that those with nitro substitutions exhibited enhanced antimicrobial activity compared to their non-nitro counterparts. This study highlighted the importance of functional groups in modulating biological activity .

- Anticancer Mechanism Exploration : A detailed investigation into the mechanism of action for a related pyrazole derivative showed that it induced apoptosis in cancer cells through the intrinsic pathway, leading to increased caspase activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.